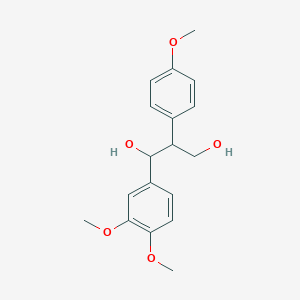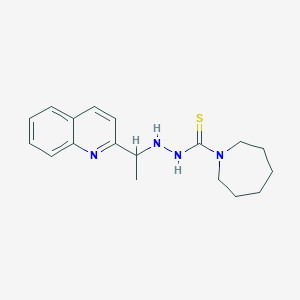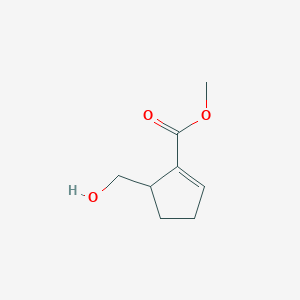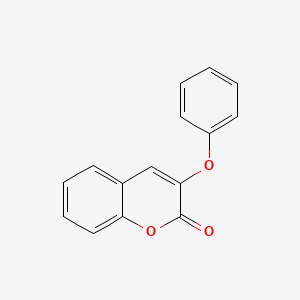
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol is an organic compound characterized by the presence of methoxy groups on its phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of appropriate methoxy-substituted benzaldehydes with suitable reagents under controlled conditions. One common method includes the use of Grignard reagents, which react with the benzaldehydes to form the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)methanediol: This compound shares structural similarities but differs in the presence of hydroxyl groups.
3,4-Dimethoxy-alpha-(4-methoxyphenyl)cinnamonitrile: Another related compound with a different functional group arrangement.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol is unique due to its specific arrangement of methoxy groups and diol functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
| 97451-25-7 | |
分子式 |
C18H22O5 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C18H22O5/c1-21-14-7-4-12(5-8-14)15(11-19)18(20)13-6-9-16(22-2)17(10-13)23-3/h4-10,15,18-20H,11H2,1-3H3 |
InChIキー |
PMAHFMBORXFDDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CO)C(C2=CC(=C(C=C2)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/no-structure.png)

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)




![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)

